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molecular formula C10H10F2O3 B8439882 2,3-Difluoro-6-(2-methoxyethoxy)benzaldehyde

2,3-Difluoro-6-(2-methoxyethoxy)benzaldehyde

Cat. No. B8439882
M. Wt: 216.18 g/mol
InChI Key: WBXVOXZXBKAQAH-UHFFFAOYSA-N
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Patent
US07495007B2

Procedure details

In a manner similar to the method described in example 52a, 1,2-difluoro-4-(2-methoxy-ethoxy)-benzene (6.3 g, 33.4 mmol) prepared in example 101a was reacted with lithium diisopropylamine (20.1 mL, 2.0 M in THF, 40.1 mmol), N,N-dimethyl-formamide (3.11 mL, 40.1 mmol) and quenched with acetic acid (8.1 g, 134 mmol) and water (41.2 mL) in tetrahydrofuran to give 2,3-difluoro-6-(2-methoxy-ethoxy)-benzaldehyde as yellow oil (Yield: 5.8 g, 80.6%).
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
20.1 mL
Type
reactant
Reaction Step Two
Quantity
3.11 mL
Type
reactant
Reaction Step Two
Quantity
8.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
41.2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH2:10][O:11][CH3:12])=[CH:4][C:3]=1[F:13].C(NC(C)C)(C)C.[Li].CN(C)[CH:24]=[O:25].C(O)(=O)C>O1CCCC1.O>[F:13][C:3]1[C:2]([F:1])=[CH:7][CH:6]=[C:5]([O:8][CH2:9][CH2:10][O:11][CH3:12])[C:4]=1[CH:24]=[O:25] |f:1.2,^1:20|

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)OCCOC)F
Step Two
Name
Quantity
20.1 mL
Type
reactant
Smiles
C(C)(C)NC(C)C.[Li]
Name
Quantity
3.11 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
8.1 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
41.2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=O)C(=CC=C1F)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 80.6%
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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